3-(3-Chloro-5-fluorophenyl)-2'-fluoropropiophenone

Description

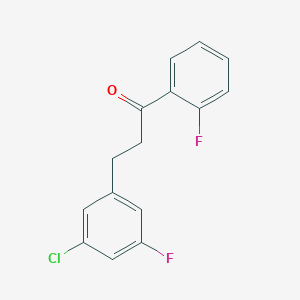

3-(3-Chloro-5-fluorophenyl)-2'-fluoropropiophenone is a halogenated propiophenone derivative featuring a fluorinated aromatic ring and a ketone functional group. Its structure includes:

- A 3-chloro-5-fluorophenyl group attached to the propanone backbone.

- A 2'-fluoro substitution on the propiophenone moiety.

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O/c16-11-7-10(8-12(17)9-11)5-6-15(19)13-3-1-2-4-14(13)18/h1-4,7-9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVXOMWOMCBZMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644964 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-94-2 | |

| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-2’-fluoropropiophenone typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the aldehyde is reacted with a fluorinated acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-2’-fluoropropiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C${15}$H${12}$ClF$^2$O

- Molecular Weight : 284.71 g/mol

- Structural Features : The compound features a fluorinated phenyl group and a propiophenone moiety, which contribute to its reactivity and biological activity.

Medicinal Chemistry

- Pharmaceutical Development : The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity or selectivity towards specific targets.

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research has indicated that similar compounds can inhibit tumor growth in various animal models, suggesting potential applications in cancer therapy.

Organic Synthesis

- Synthetic Intermediates : 3-(3-Chloro-5-fluorophenyl)-2'-fluoropropiophenone is utilized in organic synthesis as a building block for more complex molecules. Its functional groups allow for diverse reactions, including nucleophilic substitutions and electrophilic additions.

- Reactions with Biological Targets : The compound's ability to interact with biological macromolecules makes it a valuable tool for studying enzyme mechanisms and metabolic pathways.

Antimicrobial Activity

Research has shown that related compounds possess antimicrobial properties. For instance, a study demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains, suggesting its potential use in developing new antibiotics.

Neuroprotective Effects

Investigations into the neuroprotective effects of structurally similar compounds have indicated that they may protect neuronal cells from oxidative stress and apoptosis. This aspect opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antioxidant Properties

Compounds similar to this compound have been shown to exhibit antioxidant activity, which is crucial for protecting cells from oxidative damage. This property is particularly relevant in the context of aging and chronic diseases.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit carbonic anhydrase, an enzyme involved in regulating pH and ion balance in cells .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

(a) 2'-Fluoropropiophenone (CAS 446-22-0)

- Molecular Formula : C₉H₉FO.

- Key Differences: Lacks the 3-chloro-5-fluorophenyl group, having only a single fluorine at the 2' position of the propiophenone.

- Properties :

(b) 4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone (CAS 1057678-47-3)

- Molecular Formula : C₁₇H₁₅BrF₃O (estimated).

- Key Differences : Bromine and methyl substituents introduce bulkiness and altered electronic effects.

- Properties: Higher molecular weight due to bromine and methyl groups.

(c) 4-(3-Chloro-5-fluorophenyl)oxan-4-ol (CAS 898794-36-0)

- Molecular Formula : C₁₁H₁₂ClFO₂.

- Key Differences: Oxane (tetrahydrofuran) ring replaces the propiophenone backbone.

- Properties :

Physicochemical Properties

Inferences for Target Compound :

- Melting Point: Likely higher than 2'-fluoropropiophenone due to increased halogenation and molecular weight.

- Solubility : Reduced water solubility compared to oxane derivatives but enhanced lipophilicity for membrane penetration.

Biological Activity

3-(3-Chloro-5-fluorophenyl)-2'-fluoropropiophenone (CAS No. 898750-94-2) is a synthetic compound with potential biological applications. Its structure, characterized by a fluorinated phenyl group and a propiophenone moiety, suggests interesting pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

The compound's molecular formula is , and it possesses a molecular weight of 288.71 g/mol. The presence of halogen atoms (chlorine and fluorine) in its structure may enhance its biological activity by influencing electronic properties and binding affinities to biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting signaling pathways related to pain and inflammation.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.

Biological Activity Data

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Inhibits COX and LOX activities | |

| Antimicrobial | Effective against Staphylococcus aureus | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

- Inhibition of Cyclooxygenase : A study demonstrated that this compound effectively inhibited COX enzymes, leading to reduced prostaglandin synthesis. This suggests potential applications in treating inflammatory diseases such as arthritis and other pain-related conditions.

- Antimicrobial Properties : Research indicated that the compound showed significant antibacterial activity against Staphylococcus aureus, with an IC50 value indicating effective concentration levels for inhibiting bacterial growth. This positions it as a candidate for further development as an antimicrobial agent.

- Cytotoxicity in Cancer Research : In vitro studies on various cancer cell lines revealed that the compound induced apoptosis, suggesting its potential as an anticancer agent. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death.

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of this compound:

- Fluorination Effects : The introduction of fluorine atoms has been shown to enhance lipophilicity and improve binding affinity to target proteins, contributing to increased potency in biological assays.

- Substituent Variations : Variations in substituents on the phenyl ring have been explored to optimize biological activity, with certain derivatives demonstrating improved efficacy against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.